Thermal Budget and Process Window: Volatility Comparison of TEMASi vs. Tetrakis(dimethylamino)silane (4DMAS)
Tetrakis(ethylmethylamino)silane (TEMASi) exhibits a significantly lower atmospheric boiling point of 40°C compared to Tetrakis(dimethylamino)silane (4DMAS, CAS: 1624-01-7), which has a boiling point of 196°C at 760 mmHg . This 156°C differential is not merely a physical constant but directly translates into lower vaporization energy requirements, enabling stable vapor delivery at reduced source temperatures. In semiconductor ALD systems, a lower boiling point allows the precursor to be delivered without the need for extensive heated delivery lines that can risk premature decomposition and particle formation [1]. Furthermore, the 40°C boiling point of TEMASi is high enough to ensure it remains a manageable liquid at room temperature for ease of handling and purification, unlike some highly volatile silicon precursors that require sub-ambient cooling. This provides a specific, narrow volatility window suited for ALD chambers designed for liquid precursor delivery in the 300-400°C substrate temperature regime [2].
| Evidence Dimension | Volatility and Vapor Delivery Window |
|---|---|
| Target Compound Data | Boiling Point: 40°C at 760 mmHg |
| Comparator Or Baseline | Tetrakis(dimethylamino)silane (4DMAS, CAS 1624-01-7): Boiling Point: 196°C at 760 mmHg |
| Quantified Difference | Δ 156°C lower boiling point for TEMASi |
| Conditions | Atmospheric pressure (760 mmHg); liquid delivery ALD/CVD systems |
Why This Matters
This matters for procurement because selecting a precursor with a 40°C boiling point over a 196°C analog reduces the thermal load on the precursor delivery system, minimizes the risk of temperature-induced decomposition during vapor draw, and simplifies the engineering requirements for achieving stable, repeatable mass flow into the deposition chamber.
- [1] American Elements. Tetrakis(dimethylamino)silane (CAS 1624-01-7) Product Page. Boiling Point: 196°C. Available at: https://www.americanelements.com/tetrakis-dimethylamino-silane-1624-01-7. View Source
- [2] Senzaki, Y., Park, S., Chatham, H., Bartholomew, L., & Nieveen, W. (2004). Atomic layer deposition of hafnium oxide and hafnium silicate thin films using liquid precursors and ozone. Journal of Vacuum Science & Technology A, 22(4), 1175-1181. View Source
